molecular formula C18H20ClNO2 B030743 N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole CAS No. 454713-41-8

N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole

Cat. No.: B030743
CAS No.: 454713-41-8
M. Wt: 317.8 g/mol
InChI Key: LITLNICSYVUFSG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate typically involves several steps. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Chemical Reactions Analysis

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate can be compared with other indole derivatives such as:

Biological Activity

N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

This compound belongs to the family of 1,2-dihydro-3H-benzo[e]indoles, which are known for their diverse biological activities. The synthesis typically involves the introduction of a chloromethyl group at the 1-position and a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom. This structural configuration is crucial for enhancing the compound's reactivity and biological interactions.

Anticancer Properties

The biological evaluation of this compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
NCI-N87 (gastric)0.0077
SK-OV3 (ovarian)0.0054
L1210 (leukemia)0.020 - 0.040

The compound exhibits significant selectivity towards cancer cells, indicating its potential as a targeted therapeutic agent. The mechanism of action is believed to involve DNA alkylation, which disrupts the replication process in cancer cells.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of indole-based compounds, including this compound. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases:

Compound AChE IC50 (µM) BChE IC50 (µM) Selectivity
N-Boc Compound26.224.33High

The selectivity over AChE suggests that modifications to the indole core can enhance therapeutic efficacy while minimizing side effects associated with non-selective inhibitors.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies indicate that specific substitutions at various positions on the indole ring significantly affect cytotoxicity and enzyme inhibition:

  • C5 Substituents : Compounds with electron-withdrawing groups at the C5 position demonstrated increased cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups.
  • Alkyl Chain Length : Variations in alkyl chain length on the nitrogen atom influenced both AChE and BChE inhibition potency.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Cytotoxicity Against Ovarian Cancer : A study reported that this compound showed an IC50 value of 5.4 pM against SK-OV3 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin.
  • Neuroprotection in Animal Models : In vivo experiments demonstrated that derivatives of this compound could mitigate cognitive decline in models of Alzheimer's disease by inhibiting cholinesterase enzymes.

Properties

IUPAC Name

tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-11-13(10-19)16-14-7-5-4-6-12(14)8-9-15(16)20/h4-9,13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITLNICSYVUFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C1C=CC3=CC=CC=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431918
Record name tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454713-41-8
Record name tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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